4-(Naphthalen-1-yl)nicotinic acid

Description

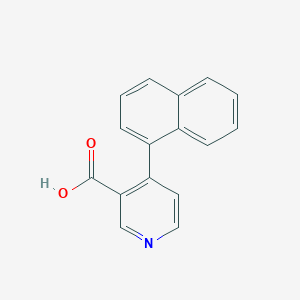

Structure

3D Structure

Propriétés

IUPAC Name |

4-naphthalen-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)15-10-17-9-8-14(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUBRMUFIKDDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

De Novo Synthesis of 4-(Naphthalen-1-yl)nicotinic Acid

De novo synthesis offers the advantage of constructing the core structure with the desired substitution pattern in place, often providing access to a wide range of derivatives by varying the initial building blocks.

Multi-Component Reaction Design and Optimization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. rsc.orgsigmaaldrich.comnih.gov While a specific MCR for the direct synthesis of 4-(naphthalen-1-yl)nicotinic acid is not extensively documented, the synthesis of structurally related polysubstituted nicotinic acid derivatives via MCRs provides a blueprint for its potential design. researchgate.netosi.lv

One plausible approach involves a variation of the Hantzsch pyridine (B92270) synthesis or related condensations. A strategy could be designed utilizing a β-keto ester, an ammonia (B1221849) source, and a chalcone-like precursor derived from 1-naphthaldehyde. The optimization of such a reaction would involve screening various catalysts (both Brønsted and Lewis acids), solvents, and reaction temperatures to maximize the yield of the desired dihydropyridine (B1217469) intermediate, which would then be oxidized to the aromatic nicotinic acid derivative. beilstein-journals.org

Established MCRs for preparing diverse pyridine libraries include:

Hantzsch Dihydropyridine Synthesis : Condensation of an aldehyde, a β-ketoester, and ammonia. nih.gov

Biginelli Reaction : While typically yielding dihydropyrimidinones, variations can lead to pyridine-containing structures. nih.gov

Passerini and Ugi Reactions : Isocyanide-based MCRs that are powerful tools for generating molecular diversity and could be adapted to create precursors for cyclization into the nicotinic acid core. rsc.orgresearchgate.net

A hypothetical MCR design for 4-(naphthalen-1-yl)nicotinic acid is presented below.

Table 1: Hypothetical Multi-Component Reaction for 4-(Naphthalen-1-yl)nicotinic Acid Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Intermediate | Final Product |

| Ethyl acetoacetate | 1-Naphthaldehyde | Ammonium (B1175870) acetate (B1210297) | Acetic acid, reflux | Dihydropyridine derivative | 4-(Naphthalen-1-yl)nicotinic acid (after oxidation and hydrolysis) |

Targeted Regioselective Functionalization Approaches

Achieving regioselectivity is paramount in the synthesis of asymmetrically substituted pyridines. Directing the arylation to the C-4 position of the pyridine ring is a key challenge. Modern synthetic methods have enabled highly regioselective C-H functionalization, bypassing the need for pre-functionalized starting materials.

One of the most powerful techniques is the direct C-H arylation of pyridines. The inherent electronic properties of the pyridine ring often direct functionalization to the C-2 or C-3 positions. However, by introducing an electron-withdrawing group at the 3-position (like the carboxylic acid in nicotinic acid), the acidity of the C-4 proton is increased, making it more susceptible to metallation and subsequent arylation. nih.gov This electronic tuning provides a pathway for the targeted C-4 functionalization of nicotinic acid derivatives. nih.gov

Another sophisticated approach involves the ring-opening of pyridines to form Zincke intermediates (azahexatriene species). researchgate.net These open-chain intermediates can then undergo regioselective palladium-catalyzed arylation at the position that corresponds to C-4 of the original pyridine ring, followed by recyclization to furnish the desired 4-arylpyridine. researchgate.net This method offers a regiodivergent strategy, as metal-free arylation of the same intermediate can lead to meta-substituted products. researchgate.net

Catalytic Systems in Synthetic Pathways

The formation of the carbon-carbon bond between the naphthalene (B1677914) and pyridine rings is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are workhorses of modern organic synthesis due to their reliability, functional group tolerance, and broad scope.

Palladium-catalyzed cross-coupling reactions are the most prevalent methods. sigmaaldrich.comyoutube.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly well-suited for this purpose. nih.govpku.edu.cnyoutube.com The synthesis of 4-(naphthalen-1-yl)nicotinic acid can be efficiently achieved by coupling 4-chloronicotinic acid or its ester with 1-naphthaleneboronic acid.

Key components of these catalytic systems include:

Palladium Source : Common precursors include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C). beilstein-journals.orgnih.govpku.edu.cn

Ligands : Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines (e.g., X-Phos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. sigmaaldrich.combeilstein-journals.orgresearchgate.net The choice of ligand can dramatically influence reaction efficiency and selectivity. nih.gov

Base : A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or triethylamine (B128534) (Et₃N), is required to activate the organoboron species in the transmetalation step. nih.govresearchgate.net

Other Catalytic Systems : While palladium dominates the field, other transition metals have been explored. Ruthenium-catalyzed C-H arylation has been shown to be effective for various carboxylic acids, including pyridine carboxylates, offering an alternative pathway. acs.org Nickel-catalyzed cross-couplings are also gaining traction as a more sustainable and cost-effective alternative to palladium. rsc.org

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Application Example |

| Pd(OAc)₂ | PCy₃ | K₂HPO₄ | Methanol | Coupling of aryl tosylates with arylboronic acids. researchgate.net |

| Pd(PPh₃)₄ | (Self-ligated) | K₃PO₄ | DMF | Solid-phase synthesis of 5-substituted nicotinic acid derivatives. researchgate.net |

| Pd/C | Ligand-free | K₂CO₃ | Ethanol (B145695)/Water | Green synthesis of biaryl carboxylic acids. pku.edu.cn |

| Ni(COD)₂ | HBF₄PCy₃ | K₃PO₄ | THF | Coupling of alkenyl phosphates with arylboronic acids. rsc.org |

Synthesis of Structurally Related Naphthalene-Substituted Nicotinic Acid Derivatives and Analogues

The structural framework of 4-(naphthalen-1-yl)nicotinic acid serves as a scaffold for the synthesis of a wide array of derivatives and analogues. These modifications are typically pursued to modulate the compound's physicochemical properties and biological activities.

Chemical Transformations at the Nicotinic Acid Core

The nicotinic acid core offers several sites for chemical modification. The carboxylic acid group is a versatile handle for derivatization. Standard transformations include:

Esterification : Conversion of the carboxylic acid to its corresponding esters (e.g., methyl or ethyl esters) is often performed to protect the acid during other synthetic steps or to enhance lipophilicity. This can be achieved using methods like Fischer esterification or by reaction with alkyl halides in the presence of a base.

Amidation : Coupling of the carboxylic acid with various amines using standard peptide coupling reagents (e.g., DCC, EDC) leads to a diverse range of nicotinamides. This is a common strategy in medicinal chemistry to explore interactions with biological targets. rsc.orgnih.gov

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (a hydroxymethylpyridine derivative), providing another point for diversification.

Pyridine Ring N-alkylation : The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts, which alters the electronic properties and solubility of the molecule. researchgate.net

These transformations allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's properties. nih.govgoogle.com

Naphthalene Ring Substitutions and Isomeric Variations

The naphthalene moiety provides another avenue for structural diversification.

Isomeric Variations : The position of the nicotinic acid on the naphthalene ring can be varied. While the primary compound is the 1-substituted isomer, the corresponding 4-(naphthalen-2-yl)nicotinic acid can be synthesized using analogous cross-coupling strategies, starting with 2-naphthaleneboronic acid. rsc.org The choice of isomer can significantly impact the molecule's three-dimensional shape and biological profile.

Naphthalene Ring Substitutions : The naphthalene ring itself can be substituted with a wide range of functional groups. This is typically achieved by using a substituted naphthalene precursor in the synthesis. For example, using a methoxy- or bromo-substituted naphthaleneboronic acid in a Suzuki coupling would yield the corresponding substituted derivative of 4-(naphthalen-1-yl)nicotinic acid. nih.gov Methods for synthesizing a variety of substituted naphthalenes are well-established, including electrophilic cyclization of alkynes and oxidation of substituted precursors. nih.govgoogle.com The introduction of substituents like hydroxyl, methoxy, or halogens can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Elaboration into Fused Heterocyclic Systems (e.g., Nicotinonitriles, Dihydropyrimidinones)

The structural framework of 4-(naphthalen-1-yl)nicotinic acid serves as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. These transformations are key to developing novel compounds with specific three-dimensional structures and potential applications in materials science and medicinal chemistry. This section details the synthetic strategies for elaborating the 4-(naphthalen-1-yl)nicotinic acid core into nicotinonitriles and dihydropyrimidinones.

Synthesis of Nicotinonitrile Derivatives

A significant synthetic route involves the elaboration of related precursors into highly substituted nicotinonitriles. While not starting directly from 4-(naphthalen-1-yl)nicotinic acid, a multi-component reaction strategy showcases the assembly of a similar core structure, which is then further functionalized.

One-pot multicomponent synthesis has been successfully employed to produce 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. mdpi.comnih.gov This reaction involves the condensation of an aromatic aldehyde (such as 4-chlorobenzaldehyde (B46862) or thiophene-2-carboxaldehyde), 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate. mdpi.comnih.gov The reaction proceeds in the presence of ammonium acetate and catalytic amounts of piperidine (B6355638) in an ethanol medium at ambient temperature, offering a mild and cost-effective procedure. mdpi.comnih.gov

The resulting 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives serve as versatile synthons for a variety of fused heterocyclic systems. For instance, treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) converts the 2-oxo group into a 2-chloro substituent, yielding 2-chloronicotinonitriles. mdpi.comnih.gov These chlorinated derivatives are then amenable to nucleophilic substitution reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) affords 2-hydrazinylnicotinonitriles, which are themselves important building blocks for further heterocyclic annulation. mdpi.comnih.gov

Furthermore, the 2-chloro derivatives can react with various nucleophiles to generate a diverse library of nicotinonitrile products. mdpi.comnih.gov Reaction with sodium thioglycolate can be used to introduce a sulfur-containing side chain, while reaction with n-octylamine has been shown to yield bis(nicotinonitrile) derivatives. mdpi.comnih.gov

Table 1: Synthesis of Substituted Nicotinonitrile Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, Ethyl cyanoacetate | Ammonium acetate, Piperidine, Ethanol, Ambient temp. | 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | mdpi.comnih.gov |

| Thiophene-2-carboxaldehyde, 1-(naphthalen-1-yl)ethanone, Ethyl cyanoacetate | Ammonium acetate, Piperidine, Ethanol, Ambient temp. | 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | - | mdpi.comnih.gov |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃, PCl₅ | 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | 74 | mdpi.com |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | P₂S₅, Pyridine | 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 52 | mdpi.com |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | n-Octylamine | 2,2'-(Octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) | 66 | mdpi.com |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Hydrazine hydrate | 4-(4-Chlorophenyl)-2-hydrazinyl-6-(naphthalen-1-yl)nicotinonitrile | - | mdpi.comnih.gov |

Elaboration into Dihydropyrimidinone Systems

The synthesis of dihydropyrimidinones (DHPMs) from a 4-(naphthalen-1-yl)nicotinic acid backbone can be achieved through the renowned Biginelli reaction. nih.govwikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org

To utilize 4-(naphthalen-1-yl)nicotinic acid in this context, it must first be converted into the corresponding aldehyde, 4-(naphthalen-1-yl)nicotinaldehyde. A plausible synthetic route for this transformation involves the reduction of the carboxylic acid. Standard procedures for the reduction of carboxylic acids to aldehydes can be employed, such as conversion to an acid chloride followed by a Rosenmund reduction, or formation of a Weinreb amide followed by treatment with a mild hydride reducing agent. A more direct approach for the synthesis of pyridine-4-carboxaldehydes from the corresponding nicotinic acids involves the formation of a 2-imidazoline derivative with ethylenediamine, followed by reductive hydrolysis.

Once the key aldehyde intermediate, 4-(naphthalen-1-yl)nicotinaldehyde, is obtained, it can be subjected to the Biginelli reaction. The general protocol involves the acid-catalyzed condensation of the aldehyde, ethyl acetoacetate, and urea. wikipedia.orgorganic-chemistry.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, and solvent-free conditions have also been developed to improve yields and simplify the procedure. nih.govwikipedia.org

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system. organic-chemistry.org This strategy provides a direct route to 6-methyl-4-(4-(naphthalen-1-yl)pyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester and its analogues.

Table 2: Proposed Biginelli Reaction for Dihydropyrimidinone Synthesis

| Aldehyde Component | β-Ketoester Component | Urea Component | Catalyst (Example) | Product | Reference (for general method) |

| 4-(Naphthalen-1-yl)nicotinaldehyde | Ethyl acetoacetate | Urea | HCl, Yb(OTf)₃ | 6-Methyl-4-(4-(naphthalen-1-yl)pyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | wikipedia.orgorganic-chemistry.org |

| 4-(Naphthalen-1-yl)nicotinaldehyde | Ethyl acetoacetate | Thiourea | Acid catalyst | 6-Methyl-4-(4-(naphthalen-1-yl)pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | nih.gov |

| 4-(Naphthalen-1-yl)nicotinaldehyde | Methyl acetoacetate | Urea | Acid catalyst | 6-Methyl-4-(4-(naphthalen-1-yl)pyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester | wikipedia.orgorganic-chemistry.org |

Note: This table represents a proposed synthetic route based on the general principles of the Biginelli reaction.

Molecular Characterization and Solid State Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-(Naphthalen-1-yl)nicotinic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 4-(Naphthalen-1-yl)nicotinic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) and pyridine (B92270) rings. Based on data for nicotinic acid and naphthalene derivatives, the aromatic protons would appear in the downfield region, typically between 7.0 and 9.5 ppm. hmdb.cahmdb.cachemicalbook.comstackexchange.com The proton on the carboxylic acid group is anticipated to be a broad singlet at a very downfield chemical shift, often above 10 ppm. The protons of the naphthalene ring will exhibit a complex splitting pattern due to spin-spin coupling. rsc.org Similarly, the protons on the pyridine ring will show characteristic doublet, triplet, or multiplet patterns depending on their position relative to the nitrogen atom and the other substituents. stackexchange.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display signals for the carboxyl carbon, typically in the range of 165-175 ppm. The carbon atoms of the pyridine and naphthalene rings will resonate in the aromatic region (approximately 120-155 ppm). The specific chemical shifts will be influenced by the electronic effects of the nitrogen atom in the pyridine ring and the linkage between the two aromatic systems. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for 4-(Naphthalen-1-yl)nicotinic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | >10 (broad singlet) | 165 - 175 |

| Pyridine Ring Protons | 7.5 - 9.2 (multiplets) | 123 - 155 |

| Naphthalene Ring Protons | 7.4 - 8.5 (multiplets) | 120 - 135 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-(Naphthalen-1-yl)nicotinic acid is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. researchgate.netresearchgate.net The C=O stretching vibration of the carboxylic acid is expected to appear as a strong absorption band around 1700 cm⁻¹. researchgate.netresearchgate.net

Vibrations corresponding to the aromatic C-H stretching of both the naphthalene and pyridine rings would be observed above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for 4-(Naphthalen-1-yl)nicotinic acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid | 2500 - 3300 | O-H Stretch (dimer) |

| Carboxylic Acid | ~1700 | C=O Stretch |

| Aromatic Rings | >3000 | C-H Stretch |

| Aromatic Rings | 1400 - 1600 | C=C and C=N Stretch |

Note: These are expected values based on the functional groups present. Actual peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 4-(Naphthalen-1-yl)nicotinic acid (C₁₆H₁₁NO₂), the expected exact mass is approximately 249.07898 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. rsc.org

In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govmassbank.eu The fragmentation pattern would likely involve the loss of the carboxyl group (as CO₂ or COOH) and fragmentation of the naphthalene and pyridine rings.

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 4-(Naphthalen-1-yl)nicotinic acid and for its separation from impurities or related compounds. A reversed-phase HPLC method would be suitable, likely employing a C18 column. sielc.comwaters.comsielc.comnih.gov

The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. waters.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the naphthalene and pyridine chromophores exhibit strong absorbance, likely around 254 nm or 280 nm. sielc.com The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination. chromatographyonline.com

X-ray Crystallography for Absolute Structure Determination (e.g., Single-Crystal XRD, Powder XRD)

X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of 4-(Naphthalen-1-yl)nicotinic acid would reveal its absolute structure.

Based on studies of related naphthalene-substituted nicotinic acid analogues, it is expected that the molecule would exhibit a non-planar conformation, with a significant dihedral angle between the naphthalene and pyridine ring systems due to steric hindrance. researchgate.net The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid groups, which could form dimers or chains with adjacent molecules. researchgate.net Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material and identify different polymorphic forms. nih.govnih.gov

Polymorphism and Crystallization Science of Naphthalene-Substituted Nicotinic Acid Analogues

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of the solid-state chemistry of pharmaceutical and materials compounds. Naphthalene-substituted nicotinic acid analogues have been shown to exhibit polymorphism. researchgate.net The specific arrangement of the naphthalene and nicotinic acid moieties can lead to different packing arrangements and intermolecular interactions, resulting in different polymorphs with distinct physical properties such as solubility and melting point. rsc.org

Studies on related compounds like 2-(phenylamino)nicotinic acid have demonstrated the existence of multiple polymorphic forms that differ in color and hydrogen-bonding patterns due to variations in molecular conformation. researchgate.net The crystallization conditions, such as the choice of solvent and temperature, can influence which polymorph is obtained. The investigation into the polymorphism of 4-(Naphthalen-1-yl)nicotinic acid would be crucial for controlling its solid-state properties.

Discovery and Characterization of Polymorphic Forms

Information regarding the existence and characterization of different polymorphic forms of 4-(Naphthalen-1-yl)nicotinic acid is not available in the reviewed scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for any new compound. Different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability, which are vital for development and application.

Crystal Engineering and Intermolecular Interactions

There is no specific research detailing the crystal engineering and intermolecular interactions within the crystal lattice of 4-(Naphthalen-1-yl)nicotinic acid. Such studies would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules and to analyze the hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. This information is fundamental to understanding and potentially modifying the material's properties.

Thermal Analysis of Solid-State Transitions (e.g., DSC, TGA)

Specific data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for 4-(Naphthalen-1-yl)nicotinic acid could not be located. DSC is used to detect phase transitions, such as melting and crystallization, and to determine their associated enthalpy changes. TGA provides information on the thermal stability and decomposition profile of a compound. The absence of this data means that the thermal behavior and stability of 4-(Naphthalen-1-yl)nicotinic acid remain uncharacterized.

While research on related nicotinic acid derivatives provides a general context, the specific substitution of the naphthalen-1-yl group at the 4-position of the nicotinic acid ring will uniquely influence its solid-state properties. Further research is required to elucidate the molecular and solid-state characteristics of this particular compound.

Computational Chemistry and Theoretical Perspectives

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(Naphthalen-1-yl)nicotinic acid. nih.govresearchgate.net Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. jcsp.org.pk A smaller gap suggests the molecule is more polarizable and more reactive. For related naphthalene (B1677914) derivatives, QSAR studies have highlighted the importance of HOMO energies in describing their biological activity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing insights into how the molecule will interact with biological targets. researchgate.netjcsp.org.pk Other calculated parameters like ionization potential, hardness, and electrophilicity further refine the prediction of the molecule's reactivity. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative, based on typical calculations for similar aromatic carboxylic acids.

| Parameter | Typical Calculated Value/Insight | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability; important for reaction mechanisms. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and non-covalent interactions. |

| MEP Surface | Negative potential around the carboxylic acid oxygen and pyridine (B92270) nitrogen. | Predicts sites for hydrogen bonding and electrostatic interactions. |

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of 4-(Naphthalen-1-yl)nicotinic acid over time. These simulations can map its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. nih.govnih.gov The molecule's flexibility is largely determined by the rotational freedom around the single bond connecting the naphthalene and pyridine rings.

MD simulations are also crucial for understanding solvation effects. The behavior of 4-(naphthalen-1-yl)nicotinic acid can change significantly in different solvents, particularly in an aqueous environment. researchgate.net For instance, nicotinic acid itself can exist in neutral or zwitterionic forms in water, depending on the pH. researchgate.net MD simulations can model the interactions between the solute and solvent molecules, predicting how solvation influences the preferred conformation and aggregation state of the compound. researchgate.net This is critical for understanding its behavior in biological systems.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov For 4-(Naphthalen-1-yl)nicotinic acid, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Given its structural components, potential targets could include those known to interact with nicotinic acid or naphthalene-containing compounds. For example, nicotinic acid is known to target the G-protein coupled receptor GPR109A. nih.govnih.gov Additionally, naphthalene derivatives have been studied as inhibitors of enzymes like Cytochrome P450 CYP2A6. nih.gov Docking simulations would place the 4-(naphthalen-1-yl)nicotinic acid molecule into the binding site of such targets, and a scoring function would estimate the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group or π-π stacking involving the naphthalene and pyridine rings. nih.gov Such studies are essential for structure-based drug design and for prioritizing compounds for further experimental testing. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.combrieflands.com By developing mathematical models, QSAR can predict the activity of new compounds and identify the key molecular features responsible for their effects. nih.gov

For a compound like 4-(naphthalen-1-yl)nicotinic acid, a QSAR model would be built using a dataset of related naphthalene or nicotinic acid derivatives with known biological activities. nih.govnih.gov The model would use various molecular descriptors, which are numerical representations of the chemical structure.

Table 2: Relevant Descriptors for QSAR Modeling of 4-(Naphthalen-1-yl)nicotinic acid Based on studies of related compounds. nih.govnih.gov

| Descriptor Class | Specific Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's reactivity and ability to form electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molecular Connectivity Indices (e.g., ¹χ, ³χ) | Relates to the size, shape, and branching of the molecule, affecting how it fits into a binding site. |

| Thermodynamic | Partition Coefficient (log P) | Indicates the lipophilicity of the molecule, which is crucial for membrane permeability and reaching the target. |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully used to create models for inhibitors of enzymes like CYP2A6, predicting their potency based on steric and electrostatic fields. nih.gov Such models are invaluable for optimizing lead compounds in drug discovery. benthamscience.comresearchgate.net

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.goviapchem.org These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.gov

For 4-(Naphthalen-1-yl)nicotinic acid, various computational tools can predict its drug-likeness based on established rules like Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 3: Predicted Physicochemical and Drug-Likeness Properties These are estimated values for 4-(Naphthalen-1-yl)nicotinic acid based on its structure.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | ~249.26 g/mol | < 500 | Yes |

| log P (Lipophilicity) | ~3.0 - 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2 from carboxyl, 1 from pyridine N) | ≤ 10 | Yes |

Based on these predictions, 4-(Naphthalen-1-yl)nicotinic acid exhibits good drug-like properties, suggesting it has the potential for good absorption and distribution. Further in silico models can predict its metabolic stability, potential for inhibiting cytochrome P450 enzymes, and other pharmacokinetic parameters. iapchem.orgresearchgate.net

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregation

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com This is particularly important for understanding molecular aggregation and polymorphism, where different crystal forms can arise from variations in intermolecular interactions. rsc.org

For 4-(Naphthalen-1-yl)nicotinic acid, NCI analysis can shed light on how molecules interact with each other in the solid state. A study on the closely related 2-(naphthalen-1-ylamino)-nicotinic acid used NCI analysis to investigate the role of π-π interactions in its crystal packing and polymorphism. rsc.org The analysis creates plots that distinguish between stabilizing hydrogen bonds, weak van der Waals interactions, and repulsive steric clashes. nih.gov These interactions, particularly π-π stacking between the naphthalene rings, would play a significant role in the molecular aggregation of 4-(naphthalen-1-yl)nicotinic acid, influencing its physical properties like solubility and melting point. researchgate.net

Investigation of Biological Activities and Mechanistic Pathways in Vitro Focus

Receptor Binding and Modulation Studies

The interaction of 4-(Naphthalen-1-yl)nicotinic acid with various receptor families is a key area of research to determine its potential cellular effects. These studies focus on nicotinic acetylcholine (B1216132) receptors, G protein-coupled receptors, and nuclear receptors.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. wikipedia.org While a wide array of ligands targeting nAChR subtypes have been developed, the specific interactions of 4-(naphthalen-1-yl)nicotinic acid with these receptors are not extensively documented in publicly available research. nih.govunimi.it However, the structural components of the molecule, namely the pyridine (B92270) ring, are known to be important for the activity of many nAChR ligands. nih.gov The modification of the pyridine nucleus in other classes of compounds has been shown to influence binding and functional selectivity for different nAChR subtypes. unimi.it The presence of the bulky naphthalene (B1677914) substituent at the 4-position of the nicotinic acid backbone introduces a significant steric and hydrophobic element, which would be expected to influence its binding affinity and selectivity for the various nAChR subtypes. Further investigation is required to characterize the specific binding profile and functional consequences of this compound at nAChRs.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR109a/HM74A)

The G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is the primary target for nicotinic acid. nih.govnih.gov This receptor is activated by nicotinic acid and its derivatives, leading to various physiological effects. nih.gov Mutagenesis studies have indicated that an arginine residue in the third transmembrane domain of the receptor is crucial for recognizing the acidic moiety of nicotinic acid and related ligands. nih.gov

Research into the structure-activity relationships of GPR109A agonists has revealed that the binding pocket of the receptor is somewhat restricted. nih.govebi.ac.uk However, studies on other GPR109A agonists have suggested that the incorporation of a larger hydrophobic component can enhance the interaction between the ligand and the receptor. researchgate.net For instance, certain tricyclic analogues have been developed as potent GPR109A agonists. epa.gov The structure of 4-(naphthalen-1-yl)nicotinic acid, with its carboxylic acid group and a large, hydrophobic naphthalene ring, suggests a potential for interaction with GPR109A. The naphthalene moiety could potentially occupy a hydrophobic pocket within the receptor, possibly leading to agonist or antagonist activity.

Table 1: Key Features of GPR109A and its Agonists

| Feature | Description | Reference |

|---|---|---|

| Receptor Type | G Protein-Coupled Receptor (GPCR) | nih.gov |

| Endogenous Ligands | Nicotinic Acid, β-hydroxybutyrate | nih.gov |

| Key Binding Interaction | Carboxylic acid moiety of the ligand with an arginine residue in the receptor. | nih.gov |

| Structural Insights | A restricted binding pocket with a preference for planar pharmacophores. | nih.gov |

| SAR Trends | Larger hydrophobic groups can be accommodated and may enhance binding. | researchgate.net |

Enzyme Inhibition Profiling and Mechanistic Elucidation

The potential of 4-(naphthalen-1-yl)nicotinic acid to act as an enzyme inhibitor has been explored in the context of several key enzymes involved in neurotransmission and metabolic processes.

Excitatory Amino Acid Transporter (EAAT1) Inhibition

Excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate (B1630785) from the synaptic cleft, playing a critical role in maintaining low extracellular glutamate levels and preventing excitotoxicity. nih.gov While there are no direct studies on the inhibition of EAAT1 by 4-(naphthalen-1-yl)nicotinic acid, research on other compounds provides a strong rationale for its potential activity. A well-studied selective allosteric inhibitor of EAAT1 is UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile). nih.gov The structure of UCPH-101 prominently features a naphthalene-1-yl group, which is crucial for its inhibitory activity. nih.gov This naphthalene moiety is coordinated by a phenylalanine residue (F235) in the transporter. nih.gov Given that 4-(naphthalen-1-yl)nicotinic acid shares this naphthalene-1-yl functional group, it is plausible that it could also interact with the allosteric binding site on EAAT1.

Table 2: Comparison of 4-(Naphthalen-1-yl)nicotinic acid and the EAAT1 Inhibitor UCPH-101

| Compound | Common Structural Feature | Implication for EAAT1 Inhibition | Reference |

|---|---|---|---|

| 4-(Naphthalen-1-yl)nicotinic acid | Naphthalene-1-yl group | Potential for interaction with the allosteric binding site of EAAT1. | - |

Other Relevant Enzyme Targets (e.g., MetAP2, NPC1L1)

Methionine Aminopeptidase (B13392206) 2 (MetAP2)

Methionine aminopeptidase 2 (MetAP2) is an enzyme that plays a role in protein maturation and has been investigated as a target for anti-cancer and anti-obesity therapies. nih.govmdpi.com While there is no direct evidence of 4-(naphthalen-1-yl)nicotinic acid inhibiting MetAP2, studies on other MetAP2 inhibitors can provide some structural insights. For instance, some potent MetAP2 inhibitors have been designed based on molecular modeling. nih.govresearchgate.net The development of these inhibitors often focuses on specific chemical scaffolds that interact with the enzyme's active site. researchgate.net Further research is needed to determine if the structural features of 4-(naphthalen-1-yl)nicotinic acid are compatible with the binding requirements of MetAP2.

Niemann-Pick C1-Like 1 (NPC1L1)

Niemann-Pick C1-Like 1 (NPC1L1) is a transmembrane protein that is essential for the intestinal absorption of cholesterol. patsnap.comresearchgate.net Ezetimibe is a well-known inhibitor of NPC1L1. researchgate.net Research into novel NPC1L1 inhibitors has explored various chemical scaffolds, including those based on nicotinic acid. One study reported the synthesis of new 3,5-diphenylpyrazole (B73989) derivatives incorporating a nicotinic acid hydrazide moiety. nih.gov A docking study of these compounds suggested their ability to block the active site of NPC1L1 in a manner similar to ezetimibe. nih.gov This finding suggests that the nicotinic acid scaffold can be a viable starting point for the design of NPC1L1 inhibitors. The presence of the large, hydrophobic naphthalene group in 4-(naphthalen-1-yl)nicotinic acid could potentially enhance its interaction with the sterol-binding pocket of NPC1L1.

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 4-(Naphthalen-1-yl)nicotinic acid | |

| Nicotinic Acid (Niacin) | |

| UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) | |

| Ezetimibe |

Antimicrobial Activity Assessments (In Vitro)

Antibacterial Spectrum and Potency

No studies were found that investigated the in vitro antibacterial activity of 4-(Naphthalen-1-yl)nicotinic acid against Gram-positive or Gram-negative bacteria. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against various bacterial strains are not available.

Antifungal Efficacy

There is no published research on the in vitro antifungal properties of 4-(Naphthalen-1-yl)nicotinic acid. Consequently, its efficacy against fungal pathogens such as Candida species or other fungi has not been determined.

Antimycobacterial Evaluation

An extensive search of scientific literature yielded no studies on the in vitro antimycobacterial activity of 4-(Naphthalen-1-yl)nicotinic acid. Its potential to inhibit the growth of Mycobacterium tuberculosis or other mycobacterial species remains uninvestigated.

Cellular and Molecular Pathway Investigations (In Vitro)

Antiproliferative Effects on Cancer Cell Lines

The potential of 4-(Naphthalen-1-yl)nicotinic acid to inhibit the growth of cancer cells has not been evaluated in any published in vitro studies. As a result, there is no data on its cytotoxic or antiproliferative effects on any human cancer cell lines.

Intracellular Signaling Pathway Modulation (e.g., Calcium Signaling)

No research has been conducted to determine if 4-(Naphthalen-1-yl)nicotinic acid affects intracellular signaling pathways. Its potential to modulate mechanisms such as calcium signaling is currently unknown.

Following a comprehensive search for scientific literature, there is no specific information available regarding the in vitro biological activities and structure-activity relationships for the chemical compound “4-(Naphthalen-1-yl)nicotinic acid” corresponding to the requested outline.

Extensive database searches did not yield any studies investigating the antioxidant, oxidative stress response, anti-inflammatory, or anticonvulsant properties specifically for 4-(Naphthalen-1-yl)nicotinic acid. Furthermore, no literature detailing its structure-activity relationships could be located.

The available research focuses on the parent molecule, nicotinic acid, or other related but structurally distinct naphthalene and nicotinic acid derivatives. Due to the strict requirement to only include information on “4-(Naphthalen-1-yl)nicotinic acid,” it is not possible to generate the requested article at this time.

Future Research Directions and Applications in Chemical Biology

Rational Design of Potent and Selective Ligands for Specific Biological Targets

The unique structural combination of a naphthalene (B1677914) group and a nicotinic acid core in 4-(Naphthalen-1-yl)nicotinic acid makes it a compelling starting point for rational drug design. The principles of structure-activity relationship (SAR) studies, which have been extensively applied to other naphthalene-containing compounds and nicotinic acid derivatives, could guide the development of potent and selective ligands for a variety of biological targets.

Future research could focus on modifying the core structure of 4-(Naphthalen-1-yl)nicotinic acid to enhance its binding affinity and selectivity for specific receptors or enzymes. For instance, the naphthalene moiety offers several positions for substitution, allowing for the introduction of various functional groups to probe interactions with target proteins. Similarly, the carboxylic acid group of the nicotinic acid portion can be modified to an ester, amide, or other bioisosteres to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The overarching goal of such research would be to develop novel therapeutic agents with improved efficacy and reduced off-target effects.

Exploration of Novel Therapeutic Avenues Based on Mechanistic Insights

The well-documented biological activities of nicotinic acid, particularly its role in lipid metabolism and its anti-inflammatory effects, provide a strong foundation for investigating the therapeutic potential of 4-(Naphthalen-1-yl)nicotinic acid. It is plausible that the addition of the naphthalene ring could modulate these activities or introduce novel pharmacological properties.

Future mechanistic studies will be crucial to uncover the specific cellular pathways and molecular targets with which 4-(Naphthalen-1-yl)nicotinic acid interacts. For example, research could explore its effects on key enzymes involved in lipid synthesis and transport, or its ability to modulate inflammatory signaling cascades. A deeper understanding of its mechanism of action could pave the way for its development as a treatment for a range of conditions, potentially including dyslipidemia, atherosclerosis, and inflammatory disorders. The exploration of its potential as an anticancer agent, inspired by the activity of other naphthalimide derivatives, could also be a fruitful area of investigation.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of 4-(Naphthalen-1-yl)nicotinic acid and its derivatives as chemical probes could provide valuable tools for biomedical research. The naphthalene group, for instance, is inherently fluorescent, which could be exploited for developing fluorescent probes to visualize biological processes or to quantify the binding of the molecule to its target.

By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the 4-(Naphthalen-1-yl)nicotinic acid scaffold, researchers could create versatile tools for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins. The development of such probes would not only advance our understanding of the biological roles of the targets of 4-(Naphthalen-1-yl)nicotinic acid but also facilitate high-throughput screening for new drug candidates.

Potential Applications Beyond Medicinal Chemistry (e.g., Material Science, Corrosion Inhibition)

The potential applications of 4-(Naphthalen-1-yl)nicotinic acid are not limited to the realm of medicinal chemistry. Its unique chemical structure suggests that it could also find use in material science and as a corrosion inhibitor.

In the field of material science, the rigid, planar structure of the naphthalene ring and the potential for intermolecular interactions through the nicotinic acid moiety could be leveraged to create novel organic materials with interesting electronic or optical properties. For example, it could serve as a building block for the synthesis of conductive polymers or organic light-emitting diodes (OLEDs).

Furthermore, research on a related derivative, 4-(naphthalen-1-yl)thiazol-2-amine, has demonstrated its efficacy as a corrosion inhibitor for copper in acidic environments. This suggests that 4-(Naphthalen-1-yl)nicotinic acid itself, or other derivatives, could also exhibit protective properties against the corrosion of various metals. The molecule could function by adsorbing onto the metal surface and forming a protective layer that inhibits the corrosion process. Future studies in this area could lead to the development of new, environmentally friendly corrosion inhibitors for industrial applications.

Q & A

Q. How are enantiomeric impurities in 4-(Naphthalen-1-yl)nicotinic acid synthesized derivatives detected and quantified?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Method validation includes linearity (R >0.99), LOD/LOQ determination, and precision tests (RSD <2%). Circular dichroism (CD) spectroscopy further confirms enantiopurity by comparing Cotton effect signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.